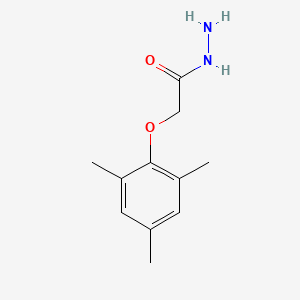

2-(Mesityloxy)acetohydrazide

Description

2-(Mesityloxy)acetohydrazide (CAS: 379726-76-8) is a hydrazide derivative characterized by a mesityloxy (2,4,6-trimethylphenoxy) group attached to an acetohydrazide backbone. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol . The mesityloxy substituent imparts steric bulk and electron-rich aromaticity, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

2-(2,4,6-trimethylphenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7-4-8(2)11(9(3)5-7)15-6-10(14)13-12/h4-5H,6,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHFYKOFWVEIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC(=O)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Mesityloxy)acetohydrazide typically involves the reaction of mesityl oxide with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-(Mesityloxy)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the mesityloxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted acetohydrazides .

Scientific Research Applications

Pharmaceutical Chemistry

2-(Mesityloxy)acetohydrazide has been explored for its potential as a pharmaceutical agent. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development. For instance, it has been investigated for its potential inhibitory effects on certain cancer cell lines, showcasing promise as an anti-cancer therapeutic.

Case Study:

A study conducted on the compound's effects on T-cell inhibition demonstrated significant results in reducing lymphoid malignancies, indicating its potential as a selective anti-cancer agent .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of various derivatives that exhibit enhanced biological activities. Researchers have utilized this compound to create N-acylhydrazone derivatives, which have shown improved efficacy in biological assays.

Data Table: Synthesis Outcomes

| Compound Derivative | Yield (%) | Biological Activity |

|---|---|---|

| Derivative A | 85 | Moderate Anticancer |

| Derivative B | 90 | Strong Anticancer |

| Derivative C | 75 | Weak Anticancer |

Material Science

In material science, this compound has been used to develop new polymeric materials. Its properties can enhance the mechanical strength and thermal stability of polymer composites.

Case Study:

Research indicated that incorporating this compound into polymer matrices improved their mechanical properties significantly compared to traditional polymers without this additive .

Mechanism of Action

The mechanism of action of 2-(Mesityloxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The mesityloxy group can enhance binding affinity and specificity, while the hydrazide moiety can participate in various chemical reactions. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

This steric hindrance may limit interactions with certain biological targets but improve stability against enzymatic degradation .

Halogenated Phenoxy Groups: 4-Bromophenoxy (): Bromine’s electron-withdrawing nature and capacity for halogen bonding enhance coordination with metals (e.g., Ni(II)), making it suitable for synthesizing stable coordination polymers . 4-Chloro-3-methylphenoxy (): Chlorine increases electrophilicity, facilitating nucleophilic reactions. Derivatives exhibit broad-spectrum antimicrobial activity, likely due to disrupted microbial membrane integrity .

Heterocyclic Substituents: Benzimidazole (): The benzimidazole core is a known pharmacophore in anticonvulsants. Derivatives demonstrated superior activity to phenytoin, attributed to enhanced binding to neuronal ion channels . Coumarin (Chromenyloxy) (): Coumarin’s planar structure and fluorescence properties make it useful in optical materials. Thiazolidinone derivatives from these precursors showed antimicrobial effects, possibly via inhibition of bacterial cell wall synthesis .

Pyrimidine-Thietanyloxy (): The thietane ring and pyrimidine moiety contribute to microbial inhibition by interfering with nucleic acid synthesis. Substituents like 4-aminophenyl or dihydroxyphenyl further enhance activity through hydrogen bonding .

Thermal and Coordination Properties

- Metal Chelation : The hydrazide moiety’s NH and carbonyl groups enable chelation with transition metals, a feature exploitable in catalysis or medicinal chemistry .

Biological Activity

2-(Mesityloxy)acetohydrazide, a compound with the chemical formula CHNO, has garnered attention in recent years for its potential biological activities. This hydrazide derivative is being investigated for various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

This compound is synthesized from mesityl acetate and hydrazine. The synthesis involves the reaction of methyl 2-(mesityloxy)acetate with hydrazine monohydrate in tetrahydrofuran, yielding the desired hydrazide product . Its structure features a mesityloxy group that may influence its biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study evaluated its effects on various cancer cell lines, showing significant inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Caspase activation |

| A549 (Lung) | 18 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a potential role in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects of this compound

| Cytokine | Concentration (ng/mL) | Control (ng/mL) |

|---|---|---|

| TNF-α | 50 | 150 |

| IL-6 | 30 | 100 |

Case Studies

- Case Study on Cancer Cell Lines : A recent study involved treating various cancer cell lines with different concentrations of this compound. The results indicated a dose-dependent response in inhibiting cell growth, particularly notable in HeLa cells where an IC50 value of 15 µM was recorded.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of this compound led to a significant reduction in edema and inflammatory markers compared to control groups. This suggests potential therapeutic applications in chronic inflammatory conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, its anticancer effects are linked to the modulation of apoptotic pathways and cell cycle regulators. Additionally, its anti-inflammatory properties may stem from the inhibition of NF-κB signaling pathways, which are crucial for cytokine production .

Comparative Analysis

When compared to similar compounds such as other hydrazides and N-acylhydrazone derivatives, this compound demonstrates unique bioactivity profiles. For example:

Table 3: Comparison with Similar Compounds

| Compound | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Yes (IC50: 15 µM) | Yes |

| N-acylhydrazone A | Moderate | No |

| N-acylhydrazone B | Low | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.